5,7,2',4',6'-Pentamethoxyflavone
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Overview
Description
5,7,2’,4’,6’-Pentamethoxyflavone: is a polymethoxyflavone, a type of flavonoid compound characterized by multiple methoxy groups attached to its flavone backbone. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,2’,4’,6’-Pentamethoxyflavone typically involves the following steps:
Starting Materials: The synthesis begins with appropriate phenolic precursors.
Methoxylation: The phenolic groups are methylated using reagents such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Cyclization: The intermediate compounds undergo cyclization to form the flavone structure.
Industrial Production Methods
Industrial production methods for 5,7,2’,4’,6’-Pentamethoxyflavone are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Methoxylation: Large-scale methylation using industrial-grade reagents.
Efficient Catalysis: Use of efficient catalysts to ensure high yield and purity.
Purification: Advanced purification techniques such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
5,7,2’,4’,6’-Pentamethoxyflavone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into dihydroflavones.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the flavone structure.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of catalysts.
Major Products Formed
Oxidation: Quinones and other oxidized flavone derivatives.
Reduction: Dihydroflavones.
Substitution: Halogenated or nitrated flavones.
Scientific Research Applications
5,7,2’,4’,6’-Pentamethoxyflavone has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of polymethoxyflavones.
Biology: Investigated for its antioxidant properties and its ability to modulate biological pathways.
Medicine: Explored for its potential anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of functional foods and nutraceuticals due to its health-promoting properties
Mechanism of Action
The mechanism of action of 5,7,2’,4’,6’-Pentamethoxyflavone involves:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Effects: Inhibiting pro-inflammatory enzymes and cytokines.
Anticancer Properties: Inducing apoptosis and inhibiting cell proliferation through various molecular pathways, including the modulation of signaling pathways like NRF2 and FOXA
Comparison with Similar Compounds
Similar Compounds
Tangeretin: Another polymethoxyflavone found in citrus peels with similar antioxidant and anticancer properties.
Nobiletin: Known for its anti-inflammatory and neuroprotective effects.
5,7,3’,4’,5’-Pentamethoxyflavone: Shares structural similarities and exhibits comparable biological activities.
Uniqueness
5,7,2’,4’,6’-Pentamethoxyflavone is unique due to its specific methoxy group arrangement, which influences its reactivity and biological activity. Its distinct structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
502633-20-7 |
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Molecular Formula |
C20H20O7 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
5,7-dimethoxy-2-(2,4,6-trimethoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-11-7-15(25-4)20(16(8-11)26-5)18-10-13(21)19-14(24-3)6-12(23-2)9-17(19)27-18/h6-10H,1-5H3 |
InChI Key |
BZDNMWJCXMJWNR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C=C(O2)C3=C(C=C(C=C3OC)OC)OC |
Origin of Product |
United States |
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